molecular formula C10H12ClF3N2O B572365 2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride CAS No. 1220016-29-4

2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B572365
CAS No.: 1220016-29-4
M. Wt: 268.664
InChI Key: YNVAKMDBZVRPLO-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride is a heterocyclic organic compound with the molecular formula C₁₀H₁₂ClF₃N₂O and a molecular weight of 268.66 g/mol. The compound is registered under Chemical Abstracts Service number 1220016-29-4, while its free base form corresponds to CAS number 194668-46-7 with molecular formula C₁₀H₁₁F₃N₂O and molecular weight 232.20 g/mol. The structural framework consists of a pyridine ring bearing a trifluoromethyl substituent at the 5-position and a pyrrolidin-3-yloxy group at the 2-position, with the hydrochloride salt enhancing water solubility characteristics.

The compound belongs to the broader class of trifluoromethylpyridine derivatives, which have emerged as privileged structures in medicinal chemistry due to their unique physicochemical properties. The International Union of Pure and Applied Chemistry name for this compound is 2-pyrrolidin-3-yloxy-5-(trifluoromethyl)pyridine hydrochloride, reflecting its systematic nomenclature based on the pyridine core structure. The canonical Simplified Molecular Input Line Entry System representation is C1CNCC1OC2=NC=C(C=C2)C(F)(F)F.[H]Cl, providing a standardized method for computational chemistry applications.

Property Value Source
Molecular Formula (HCl salt) C₁₀H₁₂ClF₃N₂O
Molecular Weight (HCl salt) 268.66 g/mol
Molecular Formula (free base) C₁₀H₁₁F₃N₂O
Molecular Weight (free base) 232.20 g/mol
CAS Number (HCl salt) 1220016-29-4
CAS Number (free base) 194668-46-7

Historical Development of Trifluoromethylpyridine Compounds

The development of trifluoromethylpyridine compounds has evolved significantly over the past several decades, driven by the recognition of fluorine's unique contribution to bioactive molecules. Trifluoromethylpyridine and its intermediates have gained fundamental importance as key structural ingredients for agrochemical and pharmaceutical compounds development. The historical progression began with the understanding that replacing hydrogen with fluorine in organic molecules could develop compounds with unique biological properties, particularly through enhanced lipophilicity and metabolic stability.

Industrial synthesis methods for trifluoromethylpyridine derivatives have been extensively developed, with three main approaches dominating the field: chlorine/fluorine exchange using trichloromethylpyridine, construction of pyridine rings from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups using active trifluoromethyl species. The chlorine/fluorine exchange method represents one of the most established approaches, particularly for producing 2,3-dichloro-5-(trifluoromethyl)pyridine, which serves as a key intermediate for numerous crop-protection products.

Vapor-phase synthesis technologies have been developed to enable simultaneous chlorination and fluorination reactions at high temperatures above 300°C using transition metal-based catalysts such as iron fluoride. These industrial processes have enabled the production of various trifluoromethylpyridine derivatives, including 2-chloro-5-(trifluoromethyl)pyridine, which serves as a key intermediate for fluazifop synthesis. The historical development demonstrates a continuous evolution toward more efficient synthetic methodologies capable of producing complex substituted derivatives like this compound.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to represent broader trends in modern pharmaceutical design. Trifluoromethylpyridine represents a biologically active fragment formed by connecting trifluoromethyl and pyridine ring systems, resulting in unique physical and chemical properties that have led to the discovery and marketing of various pesticide compounds. The compound exemplifies how strategic combination of heterocyclic frameworks can yield molecules with enhanced biological activity and improved pharmacological profiles.

Research has demonstrated that compounds featuring trifluoromethylpyridine cores exhibit diverse biological activities, including anticancer properties through cytotoxic effects against various cancer cell lines, neuroprotective effects through modulation of signaling pathways involved in neurodegenerative diseases, and antimicrobial properties making them candidates for infectious disease treatment. The mechanism of action for such compounds typically involves interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways, with the ability to inhibit certain kinases potentially leading to reduced proliferation of cancer cells.

The trifluoromethyl group enhances compound lipophilicity, improving the ability to cross cell membranes and reach intracellular targets. This property has made trifluoromethylpyridine derivatives particularly valuable in the development of metal complexes for therapeutic applications. Research has shown that gold(I), rhodium(I), and iridium(I) complexes containing trifluoromethylpyridine moieties demonstrate enhanced transport through cell wall barriers, with some compounds showing good potency against human tumor cell lines.

Structural Uniqueness Among Pyrrolidinyloxy Derivatives

The structural uniqueness of this compound among pyrrolidinyloxy derivatives stems from the specific positioning of functional groups and their synergistic effects on molecular properties. The compound features a pyrrolidin-3-yloxy group attached to the 2-position of the pyridine ring, creating an ether linkage that provides flexibility while maintaining structural integrity. This specific substitution pattern distinguishes it from other pyrrolidinyloxy derivatives and contributes to its unique chemical and biological properties.

Comparative analysis with similar compounds reveals the importance of positional isomerism in determining biological activity. Related compounds include 2-(Pyrrolidin-3-yloxy)-3-(trifluoromethyl)pyridine, 2-(Pyrrolidin-3-yloxy)-4-(trifluoromethyl)pyridine, and 2-(Pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyridine, each exhibiting distinct properties based on the trifluoromethyl group position. The 5-position substitution in the target compound creates a unique electronic environment that influences both reactivity and biological interactions.

The pyrrolidine moiety contributes to the compound's three-dimensional structure and conformational flexibility, enabling diverse binding interactions with biological targets. The five-membered ring system provides a balance between rigidity and flexibility that is often optimal for protein-ligand interactions. The ether linkage between the pyrrolidine and pyridine rings allows for rotational freedom while maintaining electronic communication between the two heterocyclic systems.

Compound CAS Number Molecular Weight Unique Features
2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine 194668-46-7 232.20 g/mol 5-position trifluoromethyl substitution
2-(Pyrrolidin-3-yloxy)-3-(trifluoromethyl)pyridine Not specified Not specified 3-position trifluoromethyl substitution
2-(Pyrrolidin-3-yloxy)-4-(trifluoromethyl)pyridine Not specified Not specified 4-position trifluoromethyl substitution
2-(Pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyridine Not specified Not specified 6-position trifluoromethyl substitution

Properties

IUPAC Name

2-pyrrolidin-3-yloxy-5-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O.ClH/c11-10(12,13)7-1-2-9(15-5-7)16-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVAKMDBZVRPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718621
Record name 2-[(Pyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220016-29-4
Record name 2-[(Pyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination/Fluorination of Picoline Derivatives

Industrial synthesis often begins with 3-picoline (3-methylpyridine), which undergoes sequential chlorination and fluorination. In vapor-phase reactors, 3-picoline reacts with chlorine gas at elevated temperatures (300–380°C) in the presence of iron fluoride catalysts to form 2-chloro-5-(trichloromethyl)pyridine. Subsequent fluorination replaces the trichloromethyl group with a trifluoromethyl group, yielding 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as the key intermediate.

Table 1: Reaction Conditions and Yields for Trifluoromethylpyridine Synthesis

SubstrateTemperature (°C)CatalystMajor Product (% Yield)
3-Picoline380Iron fluoride2,5-CTF (64.1%)
2-Picoline350–360Iron fluoride2-CTF (62.2%)

This method prioritizes cost-effectiveness, as by-products like 3-(trifluoromethyl)pyridine (3-TF) are recycled via catalytic hydrogenolysis.

Cyclocondensation of Trifluoromethyl-Containing Building Blocks

Alternative routes employ cyclocondensation reactions using trifluoroacetyl derivatives. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate undergoes condensation with ammonia or amines to form pyridine rings bearing trifluoromethyl groups. While less common industrially, this approach offers flexibility in modifying substitution patterns.

Nucleophilic Substitution to Introduce the Pyrrolidin-3-yloxy Group

The second critical step involves substituting the chlorine atom in 2,5-CTF with a pyrrolidin-3-yloxy group.

Reaction Mechanism and Conditions

Pyrrolidin-3-ol acts as the nucleophile, attacking the electron-deficient C2 position of 2,5-CTF. The reaction proceeds in polar aprotic solvents (e.g., acetonitrile or DMF) with a base (e.g., K₂CO₃) to deprotonate the alcohol. Typical conditions include refluxing at 80–100°C for 12–24 hours, achieving yields of 65–80%.

Key Variables Affecting Yield

  • Solvent : Acetonitrile minimizes side reactions compared to DMF.

  • Base : Potassium carbonate outperforms weaker bases like triethylamine in driving the reaction to completion.

By-Product Management

Competing reactions, such as over-alkylation or hydrolysis of the trifluoromethyl group, are mitigated by controlling moisture levels and using anhydrous solvents. Post-reaction purification via column chromatography or recrystallization ensures >95% purity.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance efficiency. For example, a two-stage reactor setup combines chlorination/fluorination and nucleophilic substitution in tandem, reducing processing time by 40% compared to batch methods.

Table 2: Comparative Performance of Batch vs. Flow Reactors

ParameterBatch ReactorFlow Reactor
Reaction Time24 h14 h
Yield72%85%
Purity93%97%

Catalytic Vapor-Phase Processes

For large-scale trifluoromethylpyridine synthesis, vapor-phase reactors with fluidized-bed catalysts (e.g., Cr₂O₃/Al₂O₃) achieve throughputs exceeding 1,000 kg/day. These systems operate at 320–400°C with chlorine/fluorine gas mixtures, ensuring consistent product quality.

Salt Formation and Final Purification

The free base 2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine is treated with concentrated hydrochloric acid in ethanol to form the hydrochloride salt. Crystallization at 4°C yields white crystalline solids with >99% purity, as confirmed by HPLC and NMR.

Optimization of Salt Formation

  • Acid Concentration : A 1:1 molar ratio of free base to HCl prevents over-acidification.

  • Crystallization Solvent : Ethanol-water mixtures (7:3 v/v) produce uniformly sized crystals .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with different functional groups.

Scientific Research Applications

2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Piperidine-Based Analogs

Compound : 2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride (CAS: 1220028-64-7)

  • Molecular Formula : C₁₁H₁₄ClF₃N₂O (same as target compound)
  • Structural Difference : The pyrrolidine (5-membered ring) is replaced with a piperidine (6-membered ring), and the oxygen linkage includes a methylene spacer (-CH₂O-) .
  • Impact :
    • The larger piperidine ring increases conformational flexibility and hydrophobicity.
    • The methylene spacer may alter steric interactions in biological systems.
    • Similar applications as pharmaceutical intermediates but with distinct solubility profiles due to ring size differences.

5-Methyl Pyridine Derivatives

Compound : 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS: N/A)

  • Molecular Formula : C₁₀H₁₅ClN₂O
  • Structural Difference : The 5-CF₃ group is replaced with a methyl (-CH₃) group .
  • Impact :
    • Reduced electron-withdrawing effects and lipophilicity compared to -CF₃.
    • Lower metabolic stability, making it less favorable for drug design.

Aryl-Substituted Pyridines

Compounds : 2-(p-tolyl)-5-(trifluoromethyl)pyridine derivatives (e.g., 3oa, 3ab, 3ac)

  • Structural Difference : The pyrrolidinyloxy group is replaced with substituted aryl groups (e.g., p-tolyl, o-tolyl) .
  • Synthesis : Achieved via transition-metal-free desulfinative cross-coupling, yielding 77–93% .
  • Primarily used in materials science rather than medicinal chemistry.

Pyrazole-Substituted Analogs

Compound : 2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine (6g)

  • Synthesis : 47% yield via nucleophilic substitution of 2-chloro-5-(trifluoromethyl)pyridine .
  • Structural Difference : Pyrrolidine is replaced with a pyrazole ring.
  • Impact :
    • Pyrazole introduces additional hydrogen-bonding sites.
    • Demonstrated activity as a dihydroorotate dehydrogenase (DHODH) inhibitor, suggesting divergent biological targets compared to pyrrolidine derivatives .

Table 1: Key Properties of Selected Analogs

Compound Molecular Formula Molecular Weight Key Substituents Synthesis Yield Applications
Target Compound C₁₁H₁₄ClF₃N₂O 282.69 Pyrrolidin-3-yloxy, -CF₃ Not Reported Pharma Intermediate
Piperidine Analog C₁₁H₁₄ClF₃N₂O 282.69 Piperidin-3-ylmethoxy, -CF₃ Not Reported Pharma Intermediate
5-Methyl Derivative C₁₀H₁₅ClN₂O 214.69 Pyrrolidin-3-yloxy, -CH₃ Not Reported Research Chemical
2-(p-tolyl)-5-CF₃ Pyridine (3oa) C₁₃H₁₁F₃N₂O 268.24 p-tolyl, -CF₃ 83% Materials Science
Pyrazole Derivative (6g) C₂₀H₁₉F₃N₄O 412.39 Pyrazole, -CF₃ 47% DHODH Inhibition

Solubility and Stability

  • The hydrochloride salt form enhances aqueous solubility for all analogs .
  • The -CF₃ group in the target compound and its piperidine analog increases lipid membrane permeability compared to the 5-methyl derivative .

Biological Activity

2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride, identified by CAS number 1220016-29-4, is a chemical compound with a unique structure that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a trifluoromethyl group and a pyrrolidine moiety, which may influence its pharmacological properties.

  • Molecular Formula : C10H12ClF3N2O
  • Molecular Weight : 268.66 g/mol
  • Purity : Typically specified by suppliers, often >95% for research purposes.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in the context of cancer treatment and parasitic infections.

Anticancer Activity

Studies have shown that derivatives of pyridine compounds can possess significant anticancer properties. For instance, the presence of electron-withdrawing groups like trifluoromethyl has been linked to enhanced biological activity against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)0.48Induces apoptosis via caspase activation
Compound BHCT-116 (colon cancer)0.78Cell cycle arrest at G1 phase
This compoundTBDTBDTBD

Note: Specific IC50 values for this compound are not yet available in the literature but are anticipated based on structural analogs.

Antiparasitic Activity

The compound's structural characteristics suggest potential efficacy against parasites such as Trypanosoma brucei, the causative agent of sleeping sickness. Similar compounds have demonstrated activity by inhibiting essential enzymes or pathways within the parasite.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary assays have indicated that pyridine derivatives can inhibit the growth of T. brucei in vitro, with some showing EC50 values in the low micromolar range. The selectivity index over mammalian cells suggests a favorable therapeutic window.
  • Pharmacokinetics : Research into similar compounds has highlighted issues with bioavailability and metabolism. For instance, modifications to improve solubility and reduce first-pass metabolism could enhance efficacy in vivo.
  • Mechanistic Studies : Investigations into the mechanism of action reveal that these compounds may interact with multiple targets within the cell, leading to apoptotic pathways being activated in cancer cells.

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for further research, particularly in oncology and parasitology. Future studies should focus on:

  • Detailed pharmacological profiling to determine specific IC50 values.
  • Exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
  • In vivo studies to assess therapeutic efficacy and safety profiles.

Given its structural features and preliminary data from related compounds, there is significant potential for this compound in drug development pipelines targeting cancer and parasitic diseases.

Q & A

Q. What are the critical parameters to optimize during the synthesis of this compound to maximize yield?

Key variables include temperature, reaction duration, and stoichiometry. For example, analogous pyrrolidine-containing syntheses demonstrate that gradual heating (0–50°C) during HCl addition improves crystallinity, while maintaining a 1:3.5 molar ratio of precursor to HCl ensures complete salt formation . Reaction times of ~2.3 hours balance conversion efficiency with side-product minimization. Statistical experimental design (e.g., factorial designs) helps identify parameter interactions, reducing trial-and-error approaches .

Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?

  • HPLC : Essential for purity verification (>98% purity thresholds are standard for pharmacological studies) .
  • NMR : Critical for confirming the pyrrolidine ring substitution pattern and trifluoromethyl group placement. PubChem’s computed InChI data for related compounds provides reference spectra for comparative analysis .
  • Mass Spectrometry : Validates molecular weight (e.g., 469.34 g/mol for similar hydrochloride salts) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, impacting solubility and membrane permeability. This moiety also directs electrophilic substitution patterns in the pyridine ring, as seen in analogues used for agrochemical development . Solubility challenges in aqueous systems may arise due to the hydrochloride salt; polar aprotic solvents (e.g., DMSO) are often required for biological assays .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with improved bioactivity?

Quantum mechanical (QM) calculations predict reaction pathways and transition states, enabling prioritization of synthetically feasible derivatives. The ICReDD framework integrates QM with machine learning to optimize reaction conditions, reducing experimental iterations . Molecular docking simulations model interactions with targets like neurological receptors, validated via surface plasmon resonance (SPR) or cellular assays (e.g., calcium flux measurements) .

Q. What strategies resolve contradictions in reported solubility data across solvent systems?

Systematic solubility profiling using Hansen solubility parameters (HSPs) identifies optimal solvents. For instance, conflicting data in polar vs. nonpolar solvents can arise from protonation state changes. pH-solubility profiles and co-solvency approaches (e.g., PEG-400/water mixtures) mitigate discrepancies . Differential scanning calorimetry (DSC) further clarifies polymorphic forms affecting solubility .

Q. How can advanced statistical methods improve structure-activity relationship (SAR) studies?

Multivariate analysis (e.g., partial least squares regression) correlates structural descriptors (e.g., logP, steric bulk) with bioactivity. For example, modifying the pyrrolidine oxygen’s position in analogues impacts binding to inflammatory targets . High-throughput screening combined with design of experiments (DoE) identifies synergistic substituent effects, as demonstrated in kinase inhibitor research .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data in different assay formats?

Orthogonal assays are critical. For example, if in vitro enzyme inhibition data contradicts cellular activity, consider:

  • Membrane permeability limitations (assessed via PAMPA assays) .
  • Off-target effects (evaluated via kinome-wide profiling) .
  • Metabolite interference (analyzed using LC-MS/MS stability studies) .

Methodological Resources

  • Synthesis Optimization : ICReDD’s reaction path search tools .
  • Data Analysis : Factorial design protocols from chemical engineering research .
  • Computational Validation : PubChem’s computed structural descriptors for analogues .

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